Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl-
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Overview
Description
Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- is a chemical compound with the molecular formula C₁₈H₂₂N₂O₂ It is a type of urea derivative that features a hydroxy group and two phenyl groups attached to an ethyl chain, which is further connected to a trimethylated urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- typically involves the reaction of 2-hydroxy-2,2-diphenylethylamine with trimethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity level. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution reactions on the phenyl rings can introduce various functional groups .
Scientific Research Applications
Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- exerts its effects involves interactions with specific molecular targets. The hydroxy group and phenyl rings can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers
Thiourea: Used in organic synthesis and as a precursor to various pharmaceuticals.
Uniqueness
Urea, (2-hydroxy-2,2-diphenylethyl)trimethyl- is unique due to its specific structural features, such as the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62432-69-3 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-hydroxy-2,2-diphenylethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C18H22N2O2/c1-19(2)17(21)20(3)14-18(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,22H,14H2,1-3H3 |
InChI Key |
CZDHBDHNJUDNGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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